Aristolactam A IIIa

Descripción

Propiedades

IUPAC Name |

4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXGXKFPTAJYHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Profile of Aristolactam A IIIa in Aristolochia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam A IIIa is a phenanthrene-type alkaloid belonging to the aristolactam class of compounds. These secondary metabolites are characteristic constituents of plants belonging to the Aristolochiaceae family, particularly the genus Aristolochia. The discovery of aristolactams is closely linked to the investigation of aristolochic acids, compounds known for their nephrotoxic and carcinogenic properties. This compound, like other aristolactams, is considered a biosynthetic derivative of aristolochic acids. This technical guide provides a comprehensive overview of the discovery, isolation, and biosynthetic context of this compound in Aristolochia species, tailored for researchers and professionals in drug development.

Data Presentation: Physicochemical and Spectroscopic Properties

| Property | Data | Reference |

| Molecular Formula | C₁₇H₁₁NO₄ | [1] |

| Appearance | Amorphous solid | [2] |

| ¹H-NMR (DMSO-d₆) δ (ppm) | 7.62 (1H, s, H-2), 7.97 (1H, d, J=2.5 Hz, H-5), 7.10 (1H, dd, J=2.5, 8.5 Hz, H-7), 7.79 (1H, d, J=8.5 Hz, H-8), 7.05 (1H, s, H-9), 6.48 (2H, s, OCH₂O), 10.65 (1H, s, NH) | [2] |

Experimental Protocols

The isolation of this compound from Aristolochia species typically involves solvent extraction followed by chromatographic separation. Below are detailed methodologies compiled from cited literature.

Protocol 1: Isolation from Aristolochia gigantea[2]

1. Plant Material and Extraction:

-

Dried and ground rhizomes (433.6 g) and aerial stems (379.4 g) of Aristolochia gigantea are successively extracted at room temperature with hexane, followed by acetone, and then ethanol.

-

The residues from the initial extractions are then exhaustively extracted with ethanol using a Soxhlet apparatus.

-

The individual extracts are concentrated under reduced pressure.

2. Chromatographic Separation:

-

A portion of the crude ethanol extract from the rhizomes (e.g., 8.10 g) is washed with methanol.

-

The methanol-soluble fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of hexane and methanol, starting from a high hexane concentration and gradually increasing the polarity with methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the relevant fractions is achieved by High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Protocol 2: General Isolation of Aristolactams from Aristolochia Species[3]

1. Plant Material and Extraction:

-

Dried and powdered plant material (e.g., leaves and stems) is first defatted by extraction with petroleum ether in a Soxhlet apparatus.

-

The defatted material is then extracted with methanol.

2. Liquid-Liquid Partitioning:

-

The methanolic extract is diluted with a 3% sodium bicarbonate (NaHCO₃) solution, warmed, and then partitioned against chloroform.

-

The combined chloroform extracts are dried and concentrated.

3. Chromatographic Purification:

-

The concentrated chloroform extract is fractionated by column chromatography over silica gel, using a mobile phase of dichloromethane with an increasing gradient of methanol.

-

Fractions are monitored by TLC under UV light (364 nm).

-

Fractions exhibiting the characteristic fluorescence of aristolactams are combined and evaporated.

-

Final purification is achieved through preparative TLC (PTLC) on silica gel plates, using a dichloromethane:methanol solvent system. The bands corresponding to aristolactams are scraped and eluted to yield the pure compounds.

Mandatory Visualizations

Biosynthetic Pathway of Aristolactams

The biosynthesis of aristolactams is understood to originate from aporphine alkaloids, with aristolochic acids serving as key intermediates. The following diagram illustrates the proposed biosynthetic relationship.

Caption: Proposed biosynthetic pathway of aristolactams from aporphine precursors.

Experimental Workflow for this compound Isolation

The following diagram outlines the general experimental workflow for the isolation of this compound from Aristolochia plant material.

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound is a notable member of the aristolactam family of alkaloids found in Aristolochia species. While its quantitative presence in these plants remains to be fully elucidated, established protocols for its extraction and isolation provide a solid foundation for further research. The understanding of its biosynthetic relationship with aristolochic acids is crucial for contextualizing its pharmacological and toxicological profile. This guide provides essential technical information to aid researchers and drug development professionals in their investigation of this and related compounds.

References

Biosynthetic pathway of Aristolactam A IIIa

An In-depth Technical Guide to the Biosynthetic Pathway of Aristolactam A IIIa

Abstract

Aristolactams are a class of phenanthrene lactam alkaloids derived from plants in the Aristolochiaceae family. They are metabolic derivatives of aristolochic acids, compounds renowned for their potent nephrotoxicity and carcinogenicity, yet also investigated for other biological activities. This compound is a specific member of this family, formed via the reduction of its precursor, Aristolochic Acid IIIa. Understanding its biosynthesis is critical for drug development, safety assessment of herbal medicines, and potential biotechnological applications. This guide provides a detailed overview of the biosynthetic pathway, from the primary precursor L-tyrosine to the final aristolactam structure, integrating current knowledge from genomic, transcriptomic, and metabolomic studies. It includes key enzymatic steps, available quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Core Biosynthetic Pathway

The biosynthesis of this compound is an extension of the well-established Benzylisoquinoline Alkaloid (BIA) pathway. It begins with the aromatic amino acid L-tyrosine and proceeds through a multi-step enzymatic cascade involving condensation, methylation, intramolecular coupling, ring cleavage, and final reduction. The pathway can be segmented into four principal stages.

Stage 1: Formation of the Benzylisoquinoline Core

The pathway initiates with L-tyrosine, which serves as the precursor for both halves of the benzylisoquinoline scaffold. Tyrosine is converted into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a Pictet-Spengler condensation, catalyzed by Norcoclaurine Synthase (NCS) , to form the central BIA precursor, (S)-norcoclaurine. This stereoselective reaction is the committed step for the entire BIA superfamily.[1][2][3][4]

Stage 2: Modification and Conversion to the Aporphine Scaffold

Following the initial condensation, the (S)-norcoclaurine molecule undergoes a series of modifications, primarily O- and N-methylations, catalyzed by various O-methyltransferases (OMTs) and N-methyltransferases (NMTs) .[5][6] These modifications lead to intermediates like (S)-N-methylcoclaurine. Subsequently, a crucial intramolecular C-C phenol coupling reaction, catalyzed by a Cytochrome P450 enzyme (CYP80G2-like) , converts the benzylisoquinoline backbone into the tetracyclic aporphine scaffold, yielding intermediates such as prestephanine and stephanine.[7]

Stage 3: Oxidative Cleavage to form Aristolochic Acid IIIa

A key and unusual transformation in this pathway is the oxidative cleavage of the B-ring of the aporphine alkaloid intermediate (e.g., stephanine).[7] This reaction, likely catalyzed by a specific dioxygenase or P450 enzyme, results in the formation of the nitrophenanthrene carboxylic acid structure characteristic of aristolochic acids. The specific substitutions on the phenanthrene ring differentiate the various aristolochic acid analogues. For the formation of Aristolochic Acid IIIa, specific hydroxylation and methylation patterns must be established on the aporphine precursor prior to cleavage.[8][9][10]

Stage 4: Nitroreduction to this compound

The final step is the reduction of the nitro group of Aristolochic Acid IIIa to an amino group, which then cyclizes to form the characteristic lactam ring of this compound.[7][11][12] In mammalian systems, this conversion is carried out by nitroreductases such as NAD(P)H:quinone oxidoreductase (NQO1) and certain Cytochrome P450s under hypoxic conditions.[13][14] While the specific plant-based nitroreductase responsible for this transformation in Aristolochia has not yet been fully characterized, it is presumed to be an analogous enzymatic activity that completes the biosynthesis.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic route from L-Tyrosine to this compound.

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data for the specific enzymes from Aristolochia species are limited in the literature. The following table summarizes available data for key enzyme families in the BIA pathway, which serve as a proxy for understanding the catalytic efficiencies involved.

| Enzyme Class | Enzyme Example | Source Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference |

| Norcoclaurine Synthase (NCS) | TfNCS | Thalictrum flavum | Dopamine, 4-HPAA | N/A | Low efficiency reported | [2] |

| O-Methyltransferase (OMT) | NnOMT1 | Nelumbo nucifera | (R,S)-Norcoclaurine | 20 | Not Reported | [15] |

| O-Methyltransferase (OMT) | NnOMT5 | Nelumbo nucifera | (S)-N-Methylcoclaurine | 13 | Not Reported | [15] |

| O-Methyltransferase (OMT) | Ab6OMT1 | Aristolochia debilis | Norlaudanosoline | Characterized | Not Quantified | [5][6] |

| N-Methyltransferase (NMT) | AbNMT1 | Aristolochia debilis | Norlaudanosoline | Characterized | Not Quantified | [5][6] |

| Cytochrome P450 (Detoxification) | Human CYP1A2 | Homo sapiens | Aristolochic Acid I | ~2-5 | ~4-10 (min⁻¹) | [16] |

| Nitroreductase (Activation) | Human NQO1 | Homo sapiens | Aristolochic Acid I | Efficient reduction noted | Not Quantified | [13] |

Note: Data for Human CYP1A2 and NQO1 relate to the metabolism (detoxification/activation) of aristolochic acid in mammals, not its biosynthesis in plants, but are included to provide context on enzymatic activity with these substrates.

Experimental Protocols

The elucidation of the this compound pathway relies on a combination of multi-omics approaches and classical biochemical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Identification of Candidate Biosynthetic Genes via Transcriptomics

This protocol outlines the workflow for identifying potential OMTs, NMTs, and CYPs from a target plant like Aristolochia contorta.

Caption: Workflow for identifying biosynthetic genes using RNA-Seq.

Methodology:

-

Tissue Collection: Harvest different tissues (roots, stems, leaves) from Aristolochia species known to produce this compound. Flash-freeze samples in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA using a plant-specific kit (e.g., RNeasy Plant Mini Kit, Qiagen). Assess RNA quality and quantity using a NanoDrop spectrophotometer and Agilent Bioanalyzer.

-

Library Construction and Sequencing: Prepare sequencing libraries from high-quality RNA (RIN > 7.0) using a TruSeq RNA Library Prep Kit (Illumina). Perform paired-end sequencing on an Illumina NovaSeq platform.

-

Transcriptome Assembly: After trimming adapters and low-quality reads, assemble the transcriptome de novo using software like Trinity if a reference genome is unavailable.

-

Functional Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (NCBI Nr, Swiss-Prot, KEGG, GO) to assign putative functions.

-

Gene Expression Analysis: Align reads from each tissue back to the assembled transcriptome to quantify expression levels (e.g., as FPKM or TPM). Identify differentially expressed genes between high-AA and low-AA producing tissues.

-

Candidate Gene Selection: Filter for genes that are highly expressed in tissues with high aristolactam content and are annotated as relevant enzyme families (O-methyltransferases, N-methyltransferases, Cytochrome P450s, nitroreductases).[5][6]

-

Validation: Validate the expression patterns of top candidates using quantitative real-time PCR (qRT-PCR).

Protocol 2: Functional Characterization of a Candidate Enzyme

This protocol describes how to confirm the function of a candidate gene (e.g., a putative O-methyltransferase) identified in Protocol 1.

Methodology:

-

Gene Cloning: Amplify the full-length open reading frame (ORF) of the candidate gene from cDNA using sequence-specific primers. Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli or a pEAQ vector for transient plant expression).

-

Heterologous Expression:

-

In E. coli: Transform the expression vector into a suitable strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.

-

In Nicotiana benthamiana (Transient): Introduce the vector into Agrobacterium tumefaciens. Infiltrate the Agrobacterium culture into the leaves of 4-6 week old N. benthamiana plants.[17]

-

-

Protein Purification (for E. coli): Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Confirm purity via SDS-PAGE.

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing: buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified enzyme, the putative substrate (e.g., (S)-norlaudanosoline), and the co-factor (S-adenosyl-L-methionine for OMTs).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for 1-2 hours.

-

Stop the reaction by adding an organic solvent like ethyl acetate.

-

-

Product Identification via LC-MS/MS:

-

Extract the product from the reaction mixture.

-

Analyze the extract using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

-

Compare the retention time and mass spectrum (including fragmentation pattern) of the enzymatic product with that of an authentic chemical standard to confirm its identity.[12][18]

-

-

Kinetic Analysis (Optional): To determine K_m and k_cat, perform the enzyme assay with varying substrate concentrations and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation.[2]

Conclusion and Future Outlook

The biosynthetic pathway of this compound is a complex and fascinating example of plant secondary metabolism, branching from the central benzylisoquinoline alkaloid pathway. While the general sequence from L-tyrosine to the aristolochic acid core is well-postulated, significant knowledge gaps remain. The specific enzymes responsible for the critical oxidative ring cleavage of the aporphine intermediate and the final nitroreduction step in Aristolochia plants have yet to be definitively identified and characterized.

Future research should focus on:

-

Functional Genomics: Leveraging the growing genomic and transcriptomic resources for Aristolochia species to pinpoint and functionally validate the missing enzymes in the pathway.[4]

-

Enzyme Engineering: Once all enzymes are identified, engineering key enzymes like NCS or the OMTs could enable the synthesis of novel aristolactam analogues with potentially different biological activities.[19]

-

Synthetic Biology: Reconstituting the entire biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae or E. coli, could provide a sustainable and controlled platform for producing specific aristolactams and their precursors, free from the toxic aristolochic acids found in the native plants.[20]

A complete elucidation of this pathway will not only deepen our fundamental understanding of plant biochemistry but also provide essential tools for the quality control of herbal medicines and the potential development of novel therapeutic agents.

References

- 1. Norcoclaurine synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ‘Dopamine-first’ mechanism enables the rational engineering of the norcoclaurine synthase aldehyde activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 5. Characterization of two putative norlaudanosoline methyltransferases from Aristolochia debilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 8. Two New Aristolochic Acid Analogues from the Roots of Aristolochia contorta with Significant Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymes metabolizing aristolochic acid and their contribution to the development of aristolochic acid nephropathy and urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Cytochrome P450 1A2 Detoxicates Aristolochic Acid in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. Rational Engineering of (S)-Norcoclaurine Synthase for Efficient Benzylisoquinoline Alkaloids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Spectroscopic and Mechanistic Insights into Aristolactam A IIIa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aristolactam A IIIa, a naturally occurring alkaloid with significant biological activities. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data Interpretation

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. While a complete dataset is not uniformly available across all literature, this section compiles the reported data to provide a detailed spectroscopic profile of the molecule.

Table 1: Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 7.62 (1H, s, H-2), 7.97 (1H, d, J=2.5 Hz, H-5), 7.10 (1H, dd, J=2.5, 8.5 Hz, H-7), 7.79 (1H, d, J=8.5 Hz, H-8), 7.05 (1H, s, H-9), 6.48 (2H, s, OCH₂O), 10.65 (1H, s, NH)[1] |

| ¹³C NMR | Data not explicitly available in the searched literature. |

| Mass Spectrometry | Molecular Weight: 279 g/mol [2] |

| UV-Vis Spectroscopy | Data not explicitly available in the searched literature. |

| Infrared (IR) Spectroscopy | Data not explicitly available in the searched literature. |

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of aristolactam compounds. These protocols can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in a deuterated solvent, such as DMSO-d₆, and transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

Data Acquisition:

-

¹H NMR: Standard acquisition parameters are used to obtain the proton spectrum.

-

¹³C NMR: A proton-decoupled spectrum is acquired to determine the chemical shifts of all carbon atoms.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC are employed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.[1][3]

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound (typically 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[1]

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined with high accuracy to confirm the elemental composition.[2][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum.

-

Data Acquisition: The absorbance is measured over a wavelength range of 200-800 nm to identify the absorption maxima (λmax).[1]

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) to identify characteristic functional group vibrations.[1]

Biological Activity and Signaling Pathway

This compound has been shown to exhibit significant cytotoxic and genotoxic effects, primarily through the induction of apoptosis and cell cycle arrest.[5][6]

Apoptosis Induction Pathway

This compound is reported to induce apoptosis in cancer cells. A key event in this process is the cleavage of Poly(ADP-ribose) polymerase (PARP), a marker for caspase activation.[5] While the complete signaling cascade has not been fully elucidated for this compound, related aristolactams have been shown to influence the TGF-β/Smad signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis.

Below is a proposed signaling pathway for this compound-induced apoptosis, incorporating the known involvement of PARP cleavage and the potential role of the TGF-β/Smad pathway.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a natural source.

Caption: General experimental workflow for the isolation and analysis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Occurrence and Isolation of Aristolactam A IIIa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aristolactam A IIIa, a phenanthrene-type alkaloid, has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. Furthermore, this document outlines the experimental protocols for its extraction and isolation and presents a summary of quantitative data reported in the literature. A proposed biosynthetic pathway for aristolactam alkaloids is also illustrated to provide a deeper understanding of its formation in nature. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Natural Sources of this compound

This compound has been identified in several plant families, most notably in the Aristolochiaceae, Annonaceae, and Piperaceae families. The primary genus containing this compound is Aristolochia, with several species confirmed as sources. Other genera, including Goniothalamus and Piper, have also been reported to produce this alkaloid.

Table 1: Plant Species Containing this compound

| Family | Genus | Species | Common Name(s) | Reference(s) |

| Aristolochiaceae | Aristolochia | Aristolochia contorta | Slender Dutchman's Pipe | [1] |

| Aristolochiaceae | Aristolochia | Aristolochia gigantea | Giant Pelican Flower, Brazilian Dutchman's Pipe | [2] |

| Aristolochiaceae | Aristolochia | Aristolochia moupinensis | Moupin Dutchman's Pipe | [3] |

| Aristolochiaceae | Aristolochia | Aristolochia cathcartii | Cathcart's Dutchman's Pipe | [3] |

| Aristolochiaceae | Aristolochia | Aristolochia maurorum | Moor's Birthwort | [4] |

| Annonaceae | Goniothalamus | Goniothalamus velutinus | - | [5] |

| Piperaceae | Piper | Piper wallichii | - |

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for the quantitative determination of this compound.

Table 2: Quantitative Data for this compound in Natural Sources

| Plant Species | Plant Part | Method of Analysis | Concentration (mg/g of dry weight) | Reference(s) |

| Piper wallichii | Whole Plant | HPLC | 0.047 - 0.059 |

Experimental Protocols for Isolation

The isolation of this compound from plant material typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methods reported for the isolation of aristolactams from Aristolochia and related species.

General Extraction and Isolation Workflow

Detailed Methodology

1. Plant Material Preparation:

-

The selected plant material (e.g., roots, stems) is thoroughly washed, shade-dried, and ground into a coarse powder.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol. This can be achieved through maceration at room temperature for several days or by using a Soxhlet apparatus for a more efficient extraction.[6]

3. Filtration and Concentration:

-

The resulting extract is filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity. For the isolation of aristolactams, partitioning with chloroform is a common step to separate these less polar compounds from more polar constituents.[6]

5. Column Chromatography:

-

The chloroform fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.[6]

6. Fraction Collection and Analysis:

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of aristolactams.

-

Fractions with similar TLC profiles are pooled together.

7. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The pooled fractions containing the target compound are further purified using preparative HPLC on a C18 column.[7]

-

A suitable mobile phase, often a mixture of acetonitrile and water or methanol and water, is used for elution.

8. Structural Elucidation:

-

The purity and structure of the isolated this compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[7]

Biosynthesis of Aristolactam Alkaloids

Aristolactams are biosynthetically derived from aristolochic acids, which themselves are metabolites of aporphine alkaloids. The proposed biosynthetic pathway initiates from the amino acid L-tyrosine and proceeds through several key intermediates, including (S)-reticuline, to form the aporphine core. Subsequent oxidative cleavage and cyclization lead to the formation of aristolochic acids. Finally, reductive cyclization of the nitro group of aristolochic acids results in the formation of the corresponding aristolactams.

Proposed Biosynthetic Pathway

Conclusion

This technical guide provides a foundational understanding of the natural sources, quantitative analysis, isolation procedures, and biosynthesis of this compound. The genus Aristolochia remains the most prominent source of this compound, although other plant families also contribute to its natural occurrence. While quantitative data is still limited for many species, standardized analytical methods like HPLC are crucial for accurate determination. The provided experimental protocol offers a general framework for the isolation of this compound, which can be adapted based on the specific plant matrix. The elucidated biosynthetic pathway highlights the metabolic relationship between aristolochic acids and aristolactams. This compilation of information aims to facilitate further research into the pharmacological properties and potential therapeutic applications of this compound.

References

- 1. Chromosome-level genome assembly of Aristolochia contorta provides insights into the biosynthesis of benzylisoquinoline alkaloids and aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. researchgate.net [researchgate.net]

- 6. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selectively preparative purification of aristolochic acids and aristololactams from Aristolochia plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Aristolactam A IIIa

An In-Depth Technical Guide to Aristolactam A IIIa: Chemical Structure, Properties, and Biological Activities

Introduction

This compound is a naturally occurring phenanthrene-type alkaloid belonging to the aristolactam class of compounds. These compounds are primarily found in plants of the Aristolochiaceae family, which have a long history of use in traditional medicine. In recent years, aristolactams, including this compound, have garnered significant interest from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for the cited biological assays are also provided for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

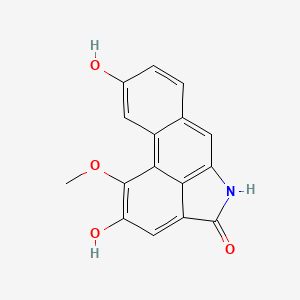

This compound possesses a tetracyclic core structure characteristic of the aristolactam family. Its systematic IUPAC name is 2,9-dihydroxy-1-methoxy-dibenzo[cd,f]indol-4(5H)-one.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 97399-91-2 |

| Molecular Formula | C₁₆H₁₁NO₄ |

| Molecular Weight | 281.26 g/mol |

| Synonyms | Aristololactam A IIIa, Sch 546909 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | >300 °C | [Generic supplier data] |

| Appearance | Yellow powder/solid | [Generic supplier data] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [Generic supplier data] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

1.1.1. ¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound in DMSO-d₆ shows characteristic signals for the aromatic protons and the lactam NH proton.[1]

Table 3: ¹H-NMR Spectral Data of this compound (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.65 | s | - | NH |

| 7.97 | d | 2.5 | H-5 |

| 7.79 | d | 8.5 | H-8 |

| 7.62 | s | - | H-2 |

| 7.10 | dd | 2.5, 8.5 | H-7 |

| 7.05 | s | - | H-9 |

| 6.48 | s | - | OCH₂O (Incorrect assignment, should be OCH₃) |

Note: The original source appears to have a typo in the assignment of 6.48 ppm. Based on the chemical structure, this region would more likely correspond to a methoxy group, not a methylenedioxy bridge.

1.1.2. ¹³C-NMR, IR, and Mass Spectrometry

While detailed tabulated data for ¹³C-NMR, IR, and mass spectrometry of this compound are not consistently reported in readily accessible literature, studies on aristolactams provide general characteristics.

-

¹³C-NMR: The spectrum would be expected to show signals for the aromatic carbons, the lactam carbonyl carbon (around 160-170 ppm), and the methoxy carbon (around 55-60 ppm).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include those for the N-H stretching of the lactam (around 3200-3400 cm⁻¹), the C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C=C stretching of the aromatic rings.[2]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight. Fragmentation patterns of aristolactams typically involve the loss of CO and other small neutral molecules.[3]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer and kinase inhibitory properties being the most prominent.

Kinase Inhibitory Activity

This compound has been identified as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Cyclin-dependent kinase 1 (CDK1)/Cyclin B.[3]

Table 4: Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (µM) |

| DYRK1A | 0.08 |

| CDK1/Cyclin B | 0.2 |

The inhibition of these kinases is a key aspect of its anticancer mechanism, leading to cell cycle arrest.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines, including drug-resistant strains.

Table 5: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µmol/L) |

| HeLa | Cervical Cancer | 7 - 30 |

| A549 | Lung Cancer | 7 - 30 |

| HGC | Gastric Cancer | 7 - 30 |

| HCT-8/V (Navelbine-resistant) | Colon Cancer | 3.55 |

Induction of G2/M Cell Cycle Arrest

A primary mechanism of the anticancer activity of this compound is the induction of cell cycle arrest at the G2/M phase. This is associated with the disruption of normal mitotic spindle formation. This effect is linked to its inhibition of key cell cycle regulators like CDK1/Cyclin B.

Anti-platelet Aggregation Activity

This compound has been reported to inhibit platelet aggregation induced by various agonists, although detailed quantitative data is limited in the available literature.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with critical cellular signaling pathways, particularly those governing cell cycle progression.

Caption: this compound-induced G2/M cell cycle arrest pathway.

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[2][3][4][5][6]

-

Cell Seeding: Seed cells in a 96-well microtiter plate at a suitable density and incubate under standard conditions.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 48 hours).

-

Cell Fixation: Discard the culture medium and fix the cells by adding 10% (w/v) cold trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510-540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value.

Kinase Inhibition Assays

4.2.1. DYRK1A Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of inhibitors to the kinase.[7]

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer A.

-

Prepare a solution of DYRK1A kinase and LanthaScreen™ Eu-anti-Tag Antibody in Kinase Buffer A.

-

Prepare a solution of the Kinase Tracer in Kinase Buffer A.

-

-

Assay Procedure (384-well plate):

-

Add 2 µL of the diluted this compound or control to the wells.

-

Add 4 µL of the kinase/antibody mixture.

-

Add 4 µL of the tracer solution to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Plate Reading: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

-

Data Analysis: Calculate the emission ratio and determine the IC₅₀ value from the dose-response curve.

Caption: Workflow for the LanthaScreen™ DYRK1A Kinase Binding Assay.

4.2.2. CDK1/Cyclin B Kinase Assay

This protocol describes a method to measure the activity of CDK1/Cyclin B using a recombinant protein substrate and western blotting for detection.[8][9][10][11]

-

Reagent Preparation:

-

Prepare 1X Kinase Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 mM DTT, pH 7.5).

-

Prepare a stock solution of ATP (e.g., 10 mM).

-

Prepare serial dilutions of this compound.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the Kinase Assay Buffer, a purified protein substrate for CDK1 (e.g., a fragment of a known substrate like Histone H1 or a recombinant protein), and the diluted this compound or control.

-

Add purified human CDK1/Cyclin B enzyme.

-

Initiate the reaction by adding ATP.

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

SDS-PAGE and Western Blotting:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities to determine the extent of phosphorylation and calculate the inhibitory effect of this compound.

Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.[12][13][14]

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from a healthy volunteer into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

-

-

Aggregation Measurement:

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

Pre-warm the PRP sample to 37°C.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a short period.

-

Add a platelet agonist (e.g., arachidonic acid, collagen, or PAF) to induce aggregation.

-

-

Data Recording and Analysis:

-

Record the change in light transmittance over time.

-

The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to that of the control.

-

Conclusion

This compound is a promising natural product with significant potential for further investigation in the context of cancer therapy and other diseases where DYRK1A and CDK1 are implicated. Its potent cytotoxic effects, even against drug-resistant cancer cells, and its ability to induce cell cycle arrest highlight its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the mechanisms of action and potential applications of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. plateletservices.com [plateletservices.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. A new aristolactam alkaloid and anti-platelet aggregation constituents from Piper taiwanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiplatelet agents based on cyclooxygenase inhibition without ulcerogenesis. Evaluation and synthesis of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Aristolactam AIIIa: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam AIIIa, a naturally occurring phenanthrene lactam, has emerged as a compound of significant interest in oncology research. Its potent anti-proliferative and pro-apoptotic activities against a range of cancer cell lines, including those resistant to conventional chemotherapeutics, underscore its potential as a lead compound for novel anticancer drug development. This technical guide provides an in-depth overview of the core mechanism of action of Aristolactam AIIIa in cancer cells, focusing on its molecular targets, effects on cell cycle regulation, induction of apoptosis, and currently understood impact on key signaling pathways. The information presented herein is intended to support further research and development efforts in harnessing the therapeutic potential of this promising natural product.

Core Mechanism of Action: Inhibition of Polo-like Kinase 1

The primary mechanism through which Aristolactam AIIIa exerts its anticancer effects is the inhibition of Polo-like kinase 1 (Plk1)[1][2]. Plk1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is a common feature in many human cancers and is often associated with poor prognosis.

Aristolactam AIIIa acts as a dual inhibitor of Plk1, targeting both the N-terminal catalytic kinase domain and the C-terminal Polo-box domain (PBD)[1][2]. The PBD is crucial for Plk1's subcellular localization and substrate recognition. By binding to both domains, Aristolactam AIIIa not only directly inhibits the kinase activity of Plk1 but also disrupts its interaction with substrates, leading to a potent anti-mitotic effect[1][2].

Quantitative Data: Plk1 Inhibition

| Parameter | Value (µM) | Assay System |

| IC50 (Plk1 catalytic activity) | 47.5 | In vitro kinase assay |

| IC50 (PBD-dependent binding) | 10 | Surface Plasmon Resonance (SPR) assay |

Data sourced from Li et al., 2009.[2][3]

Effects on Cancer Cell Proliferation

Aristolactam AIIIa demonstrates significant anti-proliferative activity across various human cancer cell lines, including a multidrug-resistant line. This broad-spectrum efficacy highlights its potential for treating a range of malignancies.

Quantitative Data: Anti-proliferative Activity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | ~10 |

| A549 | Lung Adenocarcinoma | ~30 |

| HGC | Gastric Cancer | ~7 |

| HCT-8/V | Navelbine-resistant Colon Cancer | 3.55 |

Data sourced from Li et al., 2009.[2][4]

Induction of Cell Cycle Arrest and Mitotic Catastrophe

As a direct consequence of Plk1 inhibition, Aristolactam AIIIa induces a robust arrest of cancer cells in the G2/M phase of the cell cycle[1][2][4]. This arrest is characterized by the formation of abnormal mitotic spindles, leading to mitotic catastrophe and subsequent cell death[2][4].

dot

References

- 1. researchgate.net [researchgate.net]

- 2. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Aristolactam AIIIa: A Technical Guide

Introduction

Aristolactam AIIIa is a member of the aristolactam class of alkaloids, which are phenanthrene-containing compounds found in various plant species, notably from the Aristolochiaceae family.[1][2] These natural products have garnered significant scientific interest due to their diverse and potent biological activities.[3][4] This document provides a comprehensive technical overview of the in vitro biological activities of Aristolactam AIIIa, focusing on its anticancer, anti-inflammatory, and neuroprotective potential. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms.

Anticancer and Cytotoxic Activities

The most extensively studied in vitro activity of Aristolactam AIIIa is its potent effect against various cancer cell lines. Its mechanism of action primarily involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Aristolactam AIIIa has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | Assay | IC50 Value | Control | Reference |

| A-549 | Lung Carcinoma | Cytotoxicity Assay | 2.40 x 10⁻⁵ M (24 µM) | Camptothecin (1.35 x 10⁻⁶ M) | [5][6] |

| HeLa | Cervical Cancer | Proliferation Assay | Not specified | Not specified | [7] |

| HGC | Gastric Cancer | Proliferation Assay | Not specified | Not specified | [7] |

| HCT-8/V | Colon Cancer | Proliferation Assay | Not specified | Not specified | [7] |

Mechanisms of Anticancer Activity

1.2.1. Induction of Apoptosis

Aristolactam AIIIa is a known inducer of apoptosis in cancer cells.[7] A key biochemical hallmark of this process is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP), a process mediated by activated caspases. Treatment of HeLa cells with Aristolactam AIIIa has been shown to induce the cleavage of PARP, confirming the activation of the apoptotic cascade.[7] This mechanism is a common target for anticancer therapies, as it leads to the systematic dismantling and elimination of cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. The isolation-biological activities (2014–2022), bio, semi, total synthesis (1978–2022) and SAR studies of a potential naturally engineered scaffold aristolactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Aristolactam A IIIa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Aristolactam A IIIa, a naturally occurring aristolactam derivative. The document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying molecular mechanisms and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, were determined using the Sulforhodamine B (SRB) assay. The results indicate that this compound exhibits a dose-dependent inhibitory effect on the proliferation of these cancer cells.[1] Notably, it also shows efficacy against a drug-resistant cancer cell line.

| Cell Line | Cancer Type | IC50 (µmol/L) |

| HeLa | Cervical Cancer | Ranging from 7 to 30 |

| A549 | Lung Cancer | Ranging from 7 to 30 |

| HGC | Gastric Cancer | Ranging from 7 to 30 |

| HCT-8/V | Navelbine-Resistant Colon Cancer | 3.55 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary cytotoxicity screening of this compound are provided below.

Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Cell Fixation: After the desired incubation period, gently remove the culture medium and add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

-

Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.

-

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Solubilization: Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined by a sigmoidal fit of the dose-response curves.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in the provided binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are late apoptotic or necrotic.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

70% Ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time point.

-

Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. The cells can be stored at -20°C.

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash them with PBS.

-

Staining: Resuspend the cell pellet in the PI staining solution containing RNase A to degrade RNA.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.

Proposed Signaling Pathway for this compound-Induced G2/M Arrest

This compound has been identified as a novel inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[2] Plk1 plays a crucial role in the G2/M transition by phosphorylating and activating Cdc25C, which in turn dephosphorylates and activates the CDK1/Cyclin B1 complex. By inhibiting Plk1, this compound is proposed to disrupt this cascade, leading to the accumulation of cells in the G2/M phase of the cell cycle. While the direct involvement of the p53 pathway in this compound's action is not yet fully elucidated, it is a known mediator of G2 checkpoint control in response to cellular stress and DNA damage.

References

- 1. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Aristolactam A IIIa in Traditional Medicine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolactam A IIIa, a phenanthrene lactam alkaloid found in various species of the Aristolochia genus, has emerged as a compound of significant interest due to its diverse pharmacological activities. Plants containing aristolactams have a long history of use in traditional medicine across various cultures for treating ailments such as inflammation, infections, and cancer.[1][2] This technical guide provides an in-depth analysis of the scientific evidence supporting the traditional uses of this compound, with a focus on its anticancer, anti-inflammatory, and antiplatelet properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and drug development efforts.

Traditional Medicine Context

Species of the Aristolochia genus, rich sources of this compound, have been integral to traditional medicine systems worldwide. In Chinese traditional medicine, for instance, various parts of Aristolochia plants have been used to treat conditions like coughs, asthma, epigastric pain, and snakebites.[3] Ethnomedicinal uses also include applications for festering wounds, tumors, and as an anti-inflammatory agent.[1][2] The therapeutic effects of these traditional remedies are now being scientifically investigated, with compounds like this compound being identified as key bioactive constituents.

Pharmacological Activities of this compound

Modern pharmacological studies have begun to elucidate the molecular basis for the traditional uses of plants containing this compound. The primary activities investigated are its anticancer, anti-inflammatory, and antiplatelet effects.

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer action is the induction of apoptosis, or programmed cell death, and the induction of cell cycle arrest.

| Cell Line | IC50 (µM) | Assay | Reference |

| A-549 (Human Lung Carcinoma) | 2.40 x 10⁻⁵ M | Not Specified | Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 |

| HeLa (Human Cervical Cancer) | 10 (concentration for apoptosis induction) | Western Blot, Flow Cytometry | The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation |

This compound induces apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program. A key indicator of caspase activation is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair.

Anti-inflammatory Activity

The traditional use of Aristolochia species for inflammatory conditions is supported by modern research demonstrating the anti-inflammatory properties of aristolactams. While direct data for this compound is emerging, related compounds show potent inhibition of key inflammatory mediators. The mechanism is thought to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| Aristolactam I | IL-6 | 52 ± 8 | THP-1 | Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica |

| Aristolactam I | TNF-α | 116.8 ± 83.25 | THP-1 | Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica |

| Aristolactam FII | 3α-Hydroxysteroid dehydrogenase | ~4.6 µg/mL | Not Specified | Aristolactams, 1-(2-C-methyl-beta-D-ribofuranosyl)-uracil and other bioactive constituents of Toussaintia orientalis |

The NF-κB pathway is a key target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α and IL-6. Aristolactams are believed to inhibit this pathway, thereby reducing the production of these inflammatory mediators.

Antiplatelet Activity

Several aristolactam analogs have been shown to inhibit platelet aggregation, a key process in thrombosis.[4][5][6] This activity provides a rationale for the traditional use of Aristolochia preparations in circulatory disorders. The exact mechanism for this compound is not fully elucidated but may involve interference with signaling pathways that lead to platelet activation and aggregation.

| Compound | Inducer of Aggregation | IC50 | Platelet Source | Reference |

| Piperolactam E | Arachidonic Acid | Not specified, but showed complete inhibition at 100 µg/mL | Washed rabbit platelets | A New Aristolactam Alkaloid and Anti-Platelet Aggregation Constituents from Piper taiwanense |

| Piperolactam E | Collagen | Not specified, but showed complete inhibition at 100 µg/mL | Washed rabbit platelets | A New Aristolactam Alkaloid and Anti-Platelet Aggregation Constituents from Piper taiwanense |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this whitepaper.

Isolation and Purification of this compound

A general protocol for the isolation of aristolactams from plant material is as follows:

-

Extraction: Dried and powdered plant material (e.g., roots or stems of Aristolochia species) is subjected to solvent extraction, typically with methanol or ethanol, at room temperature for an extended period (e.g., 72 hours).

-

Partitioning: The crude extract is then partitioned between an aqueous phase and an organic solvent such as chloroform to separate compounds based on their polarity.

-

Chromatography: The organic phase, enriched with aristolactams, is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, for example, a chloroform-methanol mixture, to separate different fractions.

-

Purification: Fractions containing this compound are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubated for 2-4 hours.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control.[7][8]

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Cells treated with this compound are harvested and lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., PARP, Caspase-3, Bcl-2).[9][10]

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

Conclusion and Future Directions

This compound is a promising bioactive compound with a strong foundation in traditional medicine. Scientific evidence robustly supports its anticancer activity through the induction of apoptosis. Its anti-inflammatory and antiplatelet effects, while less directly studied for this specific analog, are strongly suggested by the activity of related aristolactams and provide a basis for further investigation.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound in anti-inflammatory and antiplatelet signaling pathways.

-

Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential and safety profile of this compound.

-

Standardizing the extraction and quantification of this compound in traditional herbal preparations to ensure consistent dosage and efficacy.

This technical guide provides a comprehensive overview for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.

Disclaimer: Aristolochia species can also contain aristolochic acids, which are known to be nephrotoxic and carcinogenic. Therefore, the use of crude Aristolochia extracts in traditional medicine carries significant health risks. Research on isolated compounds like this compound is crucial for developing safe and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A new aristolactam alkaloid and anti-platelet aggregation constituents from Piper taiwanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. benchchem.com [benchchem.com]

The Genotoxic Profile of Aristolactam I: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the genotoxicity of Aristolactam I (AL-I), a primary metabolic derivative of the potent human carcinogen, Aristolochic Acid I (AAI). While often considered a detoxified metabolite, compelling evidence indicates that AL-I retains significant genotoxic potential, capable of inducing DNA damage and contributing to the carcinogenic processes associated with AAI exposure. This document synthesizes key findings on the mechanisms of AL-I genotoxicity, presents quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Concepts in Aristolactam I Genotoxicity

Aristolochic acid, a component of certain herbal remedies, is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Its genotoxicity is primarily attributed to its metabolic activation, leading to the formation of DNA adducts. The metabolic reduction of the nitro group in AAI is a crucial step in its bioactivation, forming reactive intermediates that bind to DNA.[3]

While AL-I is a major metabolite of AAI, it is not entirely benign.[4] Although generally less potent than its precursor, AL-I can be further metabolized to reactive species that form DNA adducts, perpetuating the cycle of DNA damage.[5][6] The most prominent of these adducts is the 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AAI), which is a persistent biomarker of exposure and a key factor in the A:T to T:A transversion mutations frequently observed in tumors associated with aristolochic acid nephropathy.[7][8]

The cellular response to this DNA damage involves the activation of complex signaling pathways, most notably the p53 tumor suppressor pathway. This can lead to cell cycle arrest, providing time for DNA repair, or trigger apoptosis to eliminate cells with irreparable damage.[7][9]

Quantitative Genotoxicity Data

The following tables summarize quantitative data from various studies on the genotoxic effects of Aristolactam I and its parent compound, Aristolochic Acid I.

Table 1: Cytotoxicity of Aristolochic Acid I

| Cell Line | Compound | Concentration Range | Effect | Reference |

| RT4 (human bladder) | Aristolochic Acid I | 0.05 – 10 µM | Concentration- and time-dependent cytotoxicity | [7][10] |

| LLC-PK1 (porcine kidney) | Aristolochic Acid I | 80, 320, and 1,280 ng/ml | Dose-dependent DNA damage preceding apoptosis and lysis | [11][12] |

| SV-HUC-1 (human urothelium) | Aristolochic Acid Mixture | 0.0125 - 0.2 mM | Concentration-dependent inhibition of cell growth | [13] |

Table 2: DNA Adduct Formation

| Animal Model/Cell Line | Compound | Dose/Concentration | Adduct Levels | Reference |

| Big Blue® Rats (spleen) | Aristolochic Acid | 0.1, 1.0, and 10.0 mg/kg bw | 4.6 to 217.6 adducts/10⁸ nucleotides | [14] |

| Human Bladder RT4 Cells | Aristolochic Acid I | 100 nM | ~1000-fold higher than adducts from 4-ABP or HAAs (1 µM) | [7][10] |

| Human Bladder RT4 Cells | Aristolochic Acid I | 1 nM | Detectable dA-AL-I adduct formation | [7][10] |

| Human Renal Cortex | Aristolochic Acid | Not specified | 1.5 adducts in 10⁸ nucleotides (dA-AL-I) | [15] |

Table 3: Mutagenicity and Chromosomal Damage

| Assay | Organism/Cell Line | Compound | Key Finding | Reference |

| in vivo Micronucleus Test | F344 Rats | Aristolochic Acids | Weak inducer of micronuclei | [16] |

| in vivo Pig-a and Hprt Gene Mutation Assays | F344 Rats | Aristolochic Acids | Strong inducer of gene mutation | [16] |

| Ames Test | Salmonella typhimurium TA100 | Aristolochic Acid I | Similar mutagenic activity to 1,8-nitro-1-naphthoic acid | [17] |

| Comet Assay | LLC-PK1 Cells | Aristolochic Acid I | Dose-dependent increase in DNA damage | [11][12] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in Aristolactam I genotoxicity and a typical workflow for assessing DNA damage.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on Aristolactam I genotoxicity.

Cell Culture and Treatment

-

Cell Lines: Human bladder transitional cell carcinoma (RT4), porcine proximal tubular epithelial cells (LLC-PK1), and human urothelium cells (SV-HUC-1) are commonly used.[7][11][13]

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., McCoy's 5A for RT4, DMEM for LLC-PK1) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are exposed to varying concentrations of Aristolactam I or Aristolochic Acid I for specified durations (e.g., 24 hours).[11]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[18][19][20]

-

Bacterial Strains: Salmonella typhimurium strains such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly employed.[17][21] These strains are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[18]

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.[21]

-

Procedure: The test compound, bacterial strain, and S9 mix (if used) are combined in a soft agar and plated on a minimal glucose agar plate lacking histidine.[19]

-

Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenicity.[18]

Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[22][23]

-

In Vitro: Cultured cells are treated with the test compound. A cytokinesis-blocking agent like cytochalasin-B is often used to allow for the identification of cells that have completed one nuclear division.[24] The frequency of micronucleated cells is then scored.

-

In Vivo: Rodents are typically used.[22] Following treatment, bone marrow or peripheral blood is collected, and erythrocytes are examined for the presence of micronuclei.[16] An increase in the frequency of micronucleated erythrocytes indicates clastogenic or aneugenic effects.[22]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[25][26]

-

Procedure:

-

Cells are embedded in a low-melting-point agarose on a microscope slide.

-

The cells are lysed using detergents and high salt concentrations to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

The slides are subjected to electrophoresis under alkaline conditions (pH > 13).[25]

-

-